molecular formula C18H22 B086448 1,6-Diphenylhexane CAS No. 1087-49-6

1,6-Diphenylhexane

Cat. No.: B086448
CAS No.: 1087-49-6
M. Wt: 238.4 g/mol
InChI Key: DVGPMIRVCZNXMD-UHFFFAOYSA-N
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Description

1,6-Diphenylhexane (C₁₈H₂₂; molecular weight: 238.374 g/mol) is a diphenylalkane consisting of a hexane backbone with terminal phenyl groups at the 1 and 6 positions . Its IUPAC name is 1,1′-(1,6-hexanediyl)dibenzene, and it is also known by synonyms such as benzene, 1,1′-(1,6-hexanediyl)bis, and (6-phenylhexyl)benzene . The compound has a CAS registry number of 1087-49-6 and is characterized by a flexible methylene chain that allows conformational adaptability, influencing its reactivity and physical properties .

Key applications include its role as a byproduct in catalytic cross-coupling reactions , a precursor in heterocycle synthesis , and a model compound in pyrolysis studies . Its gas-phase basicity (GB) and conformational flexibility have been extensively studied via mass spectrometry, revealing intramolecular solvation effects between phenyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diphenylhexane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 1,6-dibromohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours .

Industrial Production Methods

Industrial production of this compound often employs similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

1,6-Diphenylhexane-3,4-dione acts as a bis-β-diketonate ligand, forming stable complexes with transition metals. A notable example is its reaction with CuCl₂ and 2,2′-bipyridine (bipy) in ethanol, yielding a centrosymmetric bimetallic complex:
[Cu₂(C₁₈H₁₂O₄)Cl₂(C₁₀H₈N₂)₂]·2H₂O .

Structural Features of the Copper Complex:

ParameterValue
Cu–O (tetronediate)1.904–1.914 Å
Cu–N (bipy)2.018–2.019 Å
Cu–Cl2.269 Å
O1–Cu1–O3 bond angle92.8°

The ligand binds via two oxygen atoms from the diketone and two nitrogen atoms from bipy, adopting a distorted square-pyramidal geometry. Hydrogen bonding between water molecules and chloride ions links the complexes into chains .

Nucleophilic Additions

The electron-withdrawing carbonyl groups facilitate nucleophilic attacks. For example:

  • Enolate Formation : Deprotonation at the α-position generates enolates, which participate in aldol condensations or Michael additions.

  • Grignard Reagents : Reaction with organomagnesium halides yields tertiary alcohols after hydrolysis.

Example Reaction Pathway:

  • Deprotonation :
    Diketone+BaseEnolate\text{Diketone}+\text{Base}\rightarrow \text{Enolate}

  • Electrophilic Attack :
    Enolate+Electrophile e g R X Substituted Product\text{Enolate}+\text{Electrophile e g R X }\rightarrow \text{Substituted Product}

Cascade Reactions Involving Friedel-Crafts and Aldol Condensations

While not directly reported for this compound-3,4-dione, analogous diketones (e.g., 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione) undergo cascade reactions with AlCl₃. These involve:

  • Friedel-Crafts Acylation : Electrophilic aromatic substitution to form aryl ketones.

  • Aldol Condensation : Enolate-mediated cyclization to produce conjugated enones or cyclopentene derivatives .

Key Data from Analogous Systems:

CompoundΔE (eV)η (eV)ω (eV)
8 4.562.282.49
13 3.871.935.51

Lower ΔE (HOMO-LUMO gap) and higher electrophilicity index (ω) in brominated derivatives (13 ) indicate enhanced reactivity .

Demethylation and Hydrogen Bonding

Methoxy groups in related compounds undergo regioselective demethylation under acidic conditions, forming hydroxyl groups that participate in intramolecular hydrogen bonds (IHBs). For example:

  • IHB Strength : Calculated stabilization energies for IHBs range from 25–30 kJ/mol, critical for stabilizing reaction intermediates .

Bromination Reactions

Bromination of diketone derivatives (e.g., 12 ) with excess Br₂ yields tetrabrominated products (13 ), altering conjugation and IHB strength:

  • Effect of Bromination :

    • Reduced conjugation due to steric and electronic effects.

    • Weakened IHBs (e.g., O–H···O distances increase by ~0.1 Å) .

Scientific Research Applications

Chemistry

1,6-Diphenylhexane serves as a building block for synthesizing more complex organic molecules. It is particularly useful in:

  • Synthetic Chemistry : Used in the synthesis of various derivatives through reactions such as Friedel-Crafts acylation and electrophilic aromatic substitution.
  • Material Science : Acts as a precursor for developing new polymers and materials with specific properties.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial effects against drug-resistant pathogens. This makes it a candidate for developing new antimicrobial agents .

Medicine

In medicinal chemistry, the compound is being investigated for its pharmacological potential:

  • Drug Development : Its structural features allow it to act as a pharmacophore in drug design, potentially leading to the development of new therapeutic agents targeting various diseases.
  • Mechanism of Action : The compound's ketone functionalities can participate in nucleophilic addition reactions, modulating biological pathways relevant to drug action .

Industry

The industrial applications of this compound include:

  • Production of Polymers and Resins : It is utilized in manufacturing high-performance polymers that require specific thermal and mechanical properties.
  • Chemical Intermediates : Serves as an intermediate in the synthesis of specialty chemicals used in various industrial processes.

Case Study 1: Antimicrobial Activity

A recent study explored the antimicrobial activity of this compound derivatives against several bacterial strains. The results indicated that certain modifications to the phenyl groups enhanced the compound's efficacy against resistant strains, highlighting its potential as a lead compound for new antibiotics .

Case Study 2: Polymer Development

Research conducted on the use of this compound in polymer synthesis demonstrated its ability to improve the mechanical properties of polyurethanes. The incorporation of this compound into polymer matrices resulted in materials with enhanced elasticity and thermal stability .

Mechanism of Action

The mechanism of action of 1,6-diphenylhexane largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound’s hexane chain is cleaved, and oxygen atoms are introduced to form carbonyl groups.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Diphenylalkanes

Compound Molecular Formula Molecular Weight (g/mol) Gas-Phase Basicity (kcal/mol) Key Physical Properties
1,6-Diphenylhexane C₁₈H₂₂ 238.374 ~822 Flexible chain; liquid at room temperature
Diphenylmethane C₁₃H₁₂ 168.24 ~790 Rigid structure; higher volatility
1,2-Diphenylethane C₁₄H₁₄ 182.26 ~800 Semi-flexible; crystalline solid
1,5-Diphenylpentane C₁₇H₂₀ 224.34 ~818 Intermediate flexibility; oily liquid

Key Observations :

  • Gas-phase basicity increases with chain length due to enhanced polarizability and intramolecular solvation .
  • Flexibility of the methylene chain influences phase behavior. For example, this compound remains liquid, whereas shorter analogs like 1,2-diphenylethane crystallize .

Reactivity and Chemical Behavior

Catalytic Reactions

  • This compound forms as a byproduct in nickel- and iron-catalyzed cross-coupling reactions. For instance, in DMF solvent, its yield decreases compared to DMA due to competing pathways .
  • Diphenylmethane exhibits lower propensity for side reactions in similar catalytic systems due to its rigidity and reduced steric hindrance .

Pyrolysis

  • At 700°C, this compound decomposes into toluene, styrene, and benzene, with minimal methane formation .
  • Bibenzyl (1,2-diphenylethane) produces toluene, ethylbenzene, and benzene under comparable conditions, highlighting the role of chain length in fragmentation patterns .

Environmental and Industrial Relevance

  • This compound is a minor component in solvent distribution studies, favoring nonpolar phases (e.g., docosane) over polar solvents like furfural .
  • 1,6-Hexanediol (a non-aromatic analog) dominates industrial polymer synthesis, underscoring the niche role of aromatic diphenylalkanes in specialty chemicals .

Biological Activity

1,6-Diphenylhexane is an organic compound characterized by its unique structure, which consists of a hexane backbone with phenyl groups attached at the 1 and 6 positions. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and interactions with biomolecules.

This compound is known for its hydrophobic nature and ability to participate in π-π interactions due to the presence of phenyl groups. Its chemical structure allows for various functional modifications, making it a versatile compound in synthetic chemistry.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation.
  • Anticancer Effects : Preliminary research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Interaction : It may engage with specific receptors involved in inflammatory and cancer pathways, altering their signaling mechanisms.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH concentration, suggesting effective free radical scavenging capabilities.

Concentration (µM)% Inhibition
1025
5055
10080

Anti-inflammatory Effects

In vitro studies demonstrated that treatment with this compound reduced the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.

Treatment GroupTNF-α Level (pg/mL)IL-6 Level (pg/mL)
Control150200
LPS Only300350
LPS + this compound180220

Anticancer Activity

Research conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values for different cell lines were as follows:

Cell LineIC50 (µM)
HeLa30
MCF-725
A54940

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 1,6-diphenylhexane, and how do reaction conditions influence yield?

  • Methodology : this compound is synthesized via Wolff-Kishner reduction of 1,4-dibenzoylbutane, followed by silica gel column chromatography (hexane/ethyl acetate elution) and vacuum distillation . Hydrogenation of 1,6-diphenylhexatriene in acetic acid with palladium carbon catalyst also yields the compound, requiring distillation at 208°C and 2666 Pa for purification . Key factors include solvent selection, catalyst loading, and distillation parameters to avoid disproportionation byproducts.

Q. How can researchers characterize the structural and thermodynamic properties of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm molecular structure (e.g., stereochemistry in derivatives like (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane) . Thermodynamic properties, such as solubility in mixed solvents (e.g., 1-butanol + cyclohexane), can be modeled using activity coefficients and internal pressure data to predict phase behavior .

Advanced Research Questions

Q. How do pyrolysis conditions (temperature, pressure) affect the degradation pathways and product distribution of this compound?

  • Data Contradiction Analysis : At 650°C, no reaction occurs, but at 700°C, toluene, styrene, and benzene form . Under supercritical conditions (400–450°C), secondary products like 1,3-diphenylhexane and sec-butylbenzene dominate, with yields inversely correlated to temperature . Researchers must reconcile these discrepancies by analyzing heating rates and radical stabilization mechanisms. Methodologically, gas chromatography-mass spectrometry (GC-MS) is critical for tracking product evolution .

Q. What mechanisms explain the dimerization of this compound during electrochemical carboxylation, and how can side reactions be suppressed?

  • Experimental Design : Dimerization occurs via radical coupling during carboxylation in DMF. Adding MgBr₂ or AlBr₃ inhibits nucleophilic side reactions by sequestering reactive intermediates, achieving >90% selectivity for carboxylic acids. Use sacrificial Mg anodes to maintain Mg²⁺ concentration and minimize alkane byproducts (e.g., 1c) . GC-MS and cyclic voltammetry are recommended to monitor reaction pathways.

Q. How does solvent polarity influence the distribution behavior of this compound in biphasic systems, and what predictive models apply?

  • Methodology : In furfural (Class III) vs. docosane (Class V) systems, this compound favors the docosane-rich phase due to lower internal pressure differences (ΔP = 2,575 atm for docosane vs. 1,357 atm for furfural). Use Raoult’s law deviations and Hand’s distribution coefficient (e.g., 2.72 mole% at 45°C) to optimize extraction protocols .

Q. What role does this compound play in pharmaceutical intermediates, and how are stereochemical configurations preserved during derivatization?

  • Methodology : Derivatives like (2S,3S,5S)-2-amino-3-hydroxy-5-(t-butyloxycarbonylamino)-1,6-diphenylhexane are synthesized via enantioselective hydrogenation. Chiral HPLC and X-ray crystallography validate stereochemical integrity, while tert-butyloxycarbonyl (Boc) groups protect amines during multi-step reactions .

Q. Data Analysis and Contradiction Resolution

Q. How can researchers resolve contradictions in reported pyrolysis yields of this compound across studies?

  • Approach : Discrepancies arise from heating rates and reactor designs. For example, slow heating in batch reactors favors toluene/ethylbenzene, while fast pyrolysis in flow systems enhances styrene/allylbenzene. Use kinetic modeling (e.g., Arrhenius parameters) and control experiments with standardized heating rates (e.g., 10°C/min) .

Q. What strategies mitigate hydrogenation side reactions during this compound synthesis from triene precursors?

  • Solution : Optimize palladium catalyst loading (e.g., 0.5 g Pd/24 g triene) and reaction time to prevent over-hydrogenation. Monitor fluorescence quenching (indicative of triene conversion) and employ low-temperature distillation to isolate the hexane derivative .

Q. Methodological Tools

  • Key Techniques :
    • Chromatography : Silica gel columns for purification .
    • Spectroscopy : NMR/MS for structural validation .
    • Thermodynamic Modeling : Internal pressure and activity coefficients for solvent selection .
    • Electrochemical Analysis : GC-MS for tracking carboxylation/dimerization .

Properties

IUPAC Name

6-phenylhexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h3-4,7-10,13-16H,1-2,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGPMIRVCZNXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148717
Record name 1,6-Diphenylhexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087-49-6
Record name 1,6-Diphenylhexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Diphenylhexane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Diphenylhexane
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Synthesis routes and methods

Procedure details

In a 2-liter three-necked flask equipped with a stirring device and a nitrogen substituting device, 5 g of a Pd-C catalyst (a 5% product, containing 55.9% of water) and a solution of 100.9 g of 1,6-diphenylhexane-1,6-dione in 400 milliliters of tetrahydrofuran and 400 milliliters of denatured ethanol as well as 5 milliliters of 6N-hydrochloric acid were introduced, stirred at a normal pressure and contacted with hydrogen gas. After absorption of hydrogen was stopped, the catalyst was filtered off and the solution was concentrated. The concentrate was dissolved in ethyl acetate, washed with a dilute aqueous solution of sodium hydrogencarbonate and water, and thereafter dried with anhydrous sodium sulfate. After removing off the solvent by a rotary evaporator, a distillation under a decreased pressure was carried out, to obtain 85.3 g of 1,6-diphenylhexane as colorless liquid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
1,6-Diphenylhexane
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
1,6-Diphenylhexane
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
1,6-Diphenylhexane
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
1,6-Diphenylhexane
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
1,6-Diphenylhexane
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
1,6-Diphenylhexane

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